(5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a naphthalene derivative, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidinone core: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the imidazolidinone core with a cyclohexyl halide in the presence of a base.
Attachment of the naphthalene derivative: The naphthalene derivative is introduced through a condensation reaction with the imidazolidinone core, often using a strong acid or base as a catalyst.
Final modification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfur-containing enzymes or pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials with unique properties, such as high thermal stability or specific optical characteristics.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: It may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulating signaling pathways: The compound could influence cellular signaling pathways, leading to changes in gene expression, protein activity, or cellular behavior.
Interacting with cellular membranes: It may alter the properties of cellular membranes, affecting membrane-bound proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group, used in various organic synthesis reactions.
Ringer’s lactate solution: A mixture of compounds used in medical applications, with some structural similarities in terms of functional groups.
Uniqueness
(5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its complex structure, which combines a cyclohexyl group, a naphthalene derivative, and an imidazolidinone core. This unique combination of functional groups and structural elements gives the compound distinct chemical and biological properties, making it a valuable target for research and development.
Properties
Molecular Formula |
C24H28N2O3S |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C24H28N2O3S/c1-3-28-18-12-10-16-11-13-22(29-4-2)20(19(16)14-18)15-21-23(27)26(24(30)25-21)17-8-6-5-7-9-17/h10-15,17H,3-9H2,1-2H3,(H,25,30)/b21-15- |
InChI Key |
PDNHMFZMNAPAFN-QNGOZBTKSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2/C=C\3/C(=O)N(C(=S)N3)C4CCCCC4)OCC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=S)N3)C4CCCCC4)OCC |
Origin of Product |
United States |
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